Aqueous chemoenzymatic one-pot enantioselective synthesis of tertiary α-aryl cycloketones via Pd-catalyzed C–C formation and enzymatic CC asymmetric hydrogenation†
Green Chemistry Pub Date: 2021-02-22 DOI: 10.1039/D1GC00372K
Abstract
An aqueous chemoenzymatic cascade reaction combining Pd-catalyzed C–C formation and enzymatic C
C asymmetric hydrogenation (AH) was developed for enantioselective synthesis of tertiary α-aryl cycloketones in good yields and excellent enantioselectivities. The stereopreference of the enzyme in AH of α-aryl cyclohexenones was studied. An enantiocomplementary enzyme was obtained by site-directed mutation.
Recommended Literature
- [1] An assay for the enzyme N-acetyl-β-d-glucosaminidase (NAGase) based on electrochemical detection using screen-printed carbon electrodes (SPCEs)
- [2] An atomistic mechanism for the degradation of perovskite solar cells by trapped charge†
- [3] An antioxidative galactomannan extracted from Chinese Sesbania cannabina enhances immune activation of macrophage cells†
- [4] An aqueous ammonia sensor based on an inkjet-printed polyaniline nanoparticle-modified electrode
- [5] An approach to asymmetric synthesis of β-aryl alanines by Pd(0)-catalyzed cross-coupling and cyanate-to-isocyanate rearrangement†
- [6] An alkynylboronatecycloaddition strategy to functionalised benzyne derivatives†
- [7] An artificial CO-releasing metalloprotein built by histidine-selective metallation†
- [8] An artificial blood vessel implanted three-dimensional microsystem for modeling transvascular migration of tumor cells†
- [9] Acenaphthenic hopanoids, a novel series of aromatised
- [10] An Aptamer Bio-barCode (ABC) assay using SPR, RNase H, and probes with RNA and gold-nanorods for anti-cancer drug screening
Journal Name:Green Chemistry
research_products
-
CAS no.: 89640-58-4